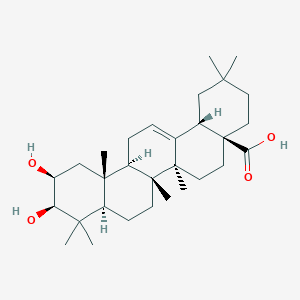
乙酰基α-乳香酸
描述
α-acetyl Boswellic acid is a pentacyclic triterpene and isomer of β-acetyl-boswellic acid originally isolated from B. serrata. It inhibits LPS-induced TNF-α mRNA expression in monocytes as well as NF-κB activity in HEK293 cells when used at a concentration of 10 μM. α-acetyl Boswellic acid also inhibits phosphorylation of IκBα mediated by IκB kinases (IKKs) in monocytes.
3-O-Acetyl-alpha-boswellic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
3-alpha-O-acetyl-alpha-boswellic acid is a triterpenoid. It has a role as a metabolite.
科学研究应用
阿尔茨海默病中的神经保护作用
乙酰基α-乳香酸在神经保护方面显示出前景,尤其是在阿尔茨海默病 (AD) 的背景下。一项研究表明,乳香酸可以改善由氯化铝 (AlCl3) 引起的神经退行性变,而氯化铝与 AD 有关。发现该化合物可以改善学习和记忆障碍,降低乙酰胆碱酯酶水平,并减少β-淀粉样蛋白的表达。此外,它还调节了 Wnt/β-连环蛋白通路相关参数的表达,这有助于它对抗铝诱导的 AD .
抗癌活性
乙酰基α-乳香酸的抗癌潜力非常大,研究表明它对各种癌症类型都有效。已观察到它在体外和体内均对癌细胞具有细胞毒性作用。该化合物的抗癌活性归因于其对活性氧 (ROS) 生成、内质网应激和各种信号通路的调节 .
抗炎和免疫调节特性
乙酰基α-乳香酸通过抑制肿瘤坏死因子-α (TNF-α) 等促炎介质而表现出抗炎作用。这导致核因子-κB (NF-κB) 配体受体激活剂的下降,从而减少破骨细胞活性。这些特性使其成为炎症性疾病的潜在治疗剂 .
肝保护作用
该化合物与肝保护活性有关,表明它可用于保护肝脏免受各种形式的损伤。它调节生化途径并减少炎症的能力有助于其对肝组织的保护作用 .
抗哮喘潜力
在呼吸研究中,乙酰基α-乳香酸已被确定为潜在的抗哮喘药物。它的免疫调节活性有助于减少哮喘发作的症状和频率,为哮喘管理提供天然替代方案 .
神经系统疾病管理
除了阿尔茨海默病之外,乙酰基α-乳香酸在管理其他神经系统疾病方面也具有更广泛的应用。它的神经保护特性在以行为和记忆缺陷为特征的疾病中是有益的,并伴有功能和认知障碍 .
脊髓损伤修复
乙酰基α-乳香酸也有助于脊髓损伤修复的研究。该化合物的分子机制已被探索,表明它在促进修复过程和改善脊髓损伤结果方面具有潜力 .
作用机制
Acetyl-alpha-boswellic Acid: A Comprehensive Review of Its Mechanism of Action
Acetyl-alpha-boswellic acid, also known as 3-alpha-O-acetyl-alpha-boswellic acid or BIO9XQ683U, is a pentacyclic triterpene derived from the gum resin of Boswellia serrata . This compound has attracted significant interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in several biochemical pathways. The modulation of reactive oxygen species (ROS) formation and the resulting endoplasmic reticulum stress is central to acetyl-alpha-boswellic acid’s molecular and cellular anticancer activities since it modifies transcription, epigenetics factors, and signal transduction .
Pharmacokinetics
The therapeutic use of acetyl-alpha-boswellic acid is greatly hindered by its poor pharmacokinetic properties . Strategies that facilitate the oral absorption and distribution of acetyl-alpha-boswellic acid could lead to a safe and more effective use of this compound .
Result of Action
The cytotoxic action of acetyl-alpha-boswellic acid against cancer cells has been demonstrated in numerous studies in vitro and in vivo, proving its effectiveness in the prevention and treatment of a variety of cancers . It has also been found to have anti-aging and other neurological effects, suggesting its potential for the treatment of neurological diseases .
生化分析
Biochemical Properties
3-alpha-O-acetyl-alpha-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5-lipoxygenase (5-LOX), where it acts as a potent inhibitor . This inhibition is non-redox and specific to 5-LOX, without affecting 12-lipoxygenase and cyclooxygenase activities . Additionally, 3-alpha-O-acetyl-alpha-boswellic acid has been shown to modulate the activity of matrix metalloproteinase-3 (MMP-3) in human synovial cells .
Cellular Effects
3-alpha-O-acetyl-alpha-boswellic acid exerts significant effects on various cell types and cellular processes. It has been observed to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells . In human glioblastoma cell lines, it decreases DNA synthesis, inhibits migration and invasion, and reduces colony formation . Furthermore, it influences cell signaling pathways, such as the ERK1/2 pathway, and enhances the production of glycosaminoglycans in human chondrocytes .
Molecular Mechanism
The molecular mechanism of 3-alpha-O-acetyl-alpha-boswellic acid involves several key interactions at the molecular level. It binds to and inhibits 5-lipoxygenase, leading to a reduction in leukotriene synthesis . This compound also modulates the NF-κB pathway, resulting in decreased expression of pro-inflammatory cytokines . Additionally, it activates caspases, upregulates Bax expression, and stimulates poly (ADP)-ribose polymerase (PARP) cleavage, contributing to its cytotoxic and antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-alpha-O-acetyl-alpha-boswellic acid have been observed to change over time. Studies have shown that it remains stable under various conditions and retains its biological activity . Long-term exposure to this compound has demonstrated sustained anti-inflammatory and anti-tumor effects in in vitro and in vivo studies . Additionally, its stability and degradation profile indicate that it can maintain its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of 3-alpha-O-acetyl-alpha-boswellic acid vary with different dosages in animal models. Lower doses have been found to exhibit hepatoprotective effects, while higher doses show a milder effect . In a sciatic nerve-crush injury model in rats, different dosages (1.5, 3, and 6 mg/kg) of 3-alpha-O-acetyl-alpha-boswellic acid promoted nerve repair by increasing the expression of pERK1/2 in Schwann cells . High doses may also lead to toxic or adverse effects, highlighting the importance of dosage optimization .
Metabolic Pathways
3-alpha-O-acetyl-alpha-boswellic acid is involved in several metabolic pathways. It interacts with enzymes such as 5-lipoxygenase and modulates the NF-κB and ERK pathways . These interactions influence metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-tumor properties . Additionally, it has been shown to affect the Nrf2/HO-1 pathway, enhancing its antioxidant effects .
Transport and Distribution
Within cells and tissues, 3-alpha-O-acetyl-alpha-boswellic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Co-administration with Piper longum has been shown to enhance its bioavailability and distribution, suggesting potential strategies for improving its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-alpha-O-acetyl-alpha-boswellic acid plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and other biomolecules, contributing to its overall biological effects .
属性
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23+,24+,25+,28+,29+,30+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWGZKRQDHPFCZ-OBHGTAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@H]([C@@]1(C)C(=O)O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569721 | |
| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89913-60-0 | |
| Record name | Acetyl-alpha-boswellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089913600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL-.ALPHA.-BOSWELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIO9XQ683U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key molecular targets of Acetyl-alpha-boswellic acid and how does it affect them?
A1: Acetyl-alpha-boswellic acid (AαBA), also known as 3-alpha-O-acetyl-alpha-boswellic acid, has been shown to directly target IκB kinases (IKKs), specifically inhibiting their phosphorylation activity []. This inhibition prevents the degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKs, AαBA prevents NF-κB activation and its translocation to the nucleus, ultimately suppressing the expression of pro-inflammatory cytokines like TNF-α [].
Q2: Does Acetyl-alpha-boswellic acid exhibit any anti-tumor activity?
A2: Research suggests that a Boswellia carterii extract containing AαBA can suppress T cell function []. While the exact mechanisms remain unclear, this finding points towards potential applications in modulating immune responses, which could be relevant in cancer immunotherapy. Additionally, studies highlight the anti-tumor potential of β-boswellic acids, closely related to AαBA, demonstrating significant inhibition of tumor promotion in mouse skin models [].
Q3: What is the structural characterization of Acetyl-alpha-boswellic acid?
A3: While the provided abstracts don't explicitly detail the molecular formula and weight of AαBA, they confirm its identity as a pentacyclic triterpenoid []. For precise structural data, refer to chemical databases or publications dedicated to the isolation and characterization of this compound.
Q4: Are there any known methods to synthesize Acetyl-alpha-boswellic acid?
A4: Yes, 3α-acetyl-11-keto-alpha-boswellic acid, a closely related compound, can be synthesized using a radical-type reaction involving bromine and AαBA isolated from the oleo-gum-resin of Boswellia carterii []. This suggests potential synthetic routes for AαBA could be explored using similar chemical approaches.
Q5: What analytical techniques are commonly employed to characterize and quantify Acetyl-alpha-boswellic acid?
A5: Although the provided research doesn't delve into specific analytical methods for AαBA, chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation and purification of boswellic acids []. Coupled with spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), researchers can accurately identify and quantify these compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




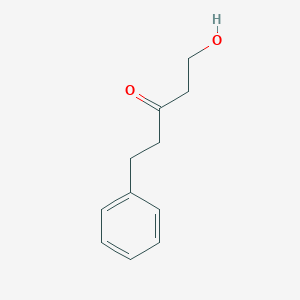
![(6R)-1,6,11-trihydroxy-8-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1254355.png)
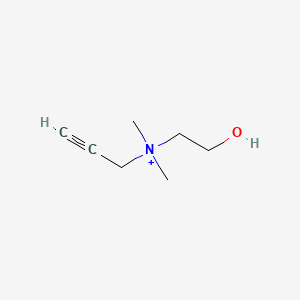
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254358.png)
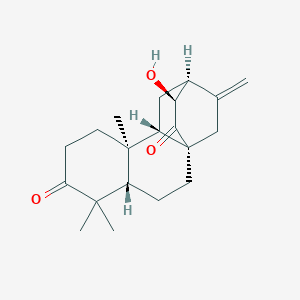
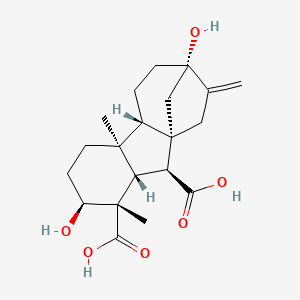
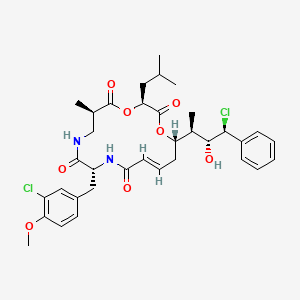
![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)
![4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1254370.png)
